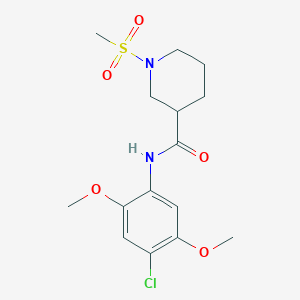
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as SDZ 220-581, is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 involves the inhibition of certain enzymes and proteins in the body. Specifically, this compound 220-581 inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting COX-2 activity, this compound 220-581 reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 220-581 are primarily related to its inhibition of COX-2 activity. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for the inflammatory response. As a result, this compound 220-581 has anti-inflammatory and analgesic effects. Additionally, this compound 220-581 has been shown to have anti-tumor effects, possibly due to its ability to inhibit certain proteins involved in cancer progression.
実験室実験の利点と制限
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 in lab experiments is its specificity for COX-2 inhibition. This specificity allows researchers to investigate the role of COX-2 in various physiological processes without affecting other enzymes or proteins. However, one limitation of using this compound 220-581 is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.
将来の方向性
There are several future directions for the use of N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 in scientific research. One potential direction is the investigation of its effects on other enzymes and proteins involved in various physiological processes. Additionally, this compound 220-581 could be used in the development of new drugs for the treatment of inflammation, pain, and cancer. Finally, further research is needed to optimize the synthesis method of this compound 220-581 to increase its yield and availability for lab experiments.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 involves a multi-step process that starts with the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with methylsulfonyl chloride to obtain 4-chloro-2,5-dimethoxybenzaldehyde methylsulfonate. This intermediate is then reacted with piperidine and triethylamine to obtain the desired product, this compound 220-581. The overall yield of this synthesis method is around 50%.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 has been extensively used in various scientific research applications. One of the most prominent applications is in the field of neuroscience, where it has been used to study the effects of various neurotransmitters on the central nervous system. This compound 220-581 has also been used in the study of pain and inflammation, as well as in the field of oncology to investigate the role of certain proteins in cancer progression.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-22-13-8-12(14(23-2)7-11(13)16)17-15(19)10-5-4-6-18(9-10)24(3,20)21/h7-8,10H,4-6,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKIKJNOYANPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCN(C2)S(=O)(=O)C)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methoxyphenol](/img/structure/B5372886.png)
![1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5372887.png)
![ethyl 1-[3-(2,4-dichlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5372891.png)
![2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5372906.png)
![N-[3-(butyrylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372909.png)
![3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid](/img/structure/B5372927.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372931.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]-5-ethylpyridine](/img/structure/B5372939.png)

![(1S)-11-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5372952.png)
![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5372958.png)


![6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5372978.png)